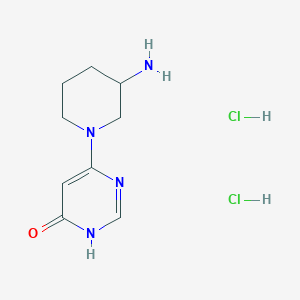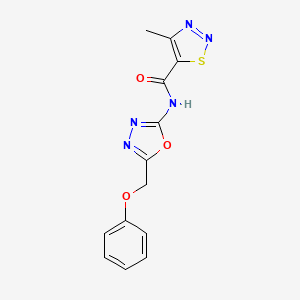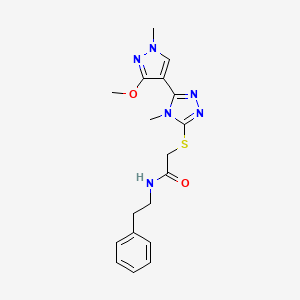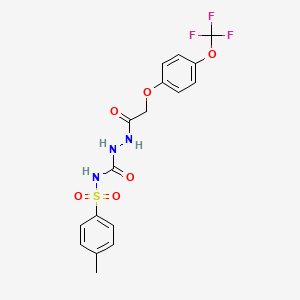
4-(3-Aminopiperidin-1-yl)-1H-pyrimidin-6-one;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Aminopiperidin-1-yl)-1H-pyrimidin-6-one;dihydrochloride is a chemical compound that features a piperidine ring attached to a pyrimidinone core
作用機序
Target of Action
The primary target of EN300-7434443 is Dipeptidyl Peptidase-4 (DPP-4) . DPP-4 is an enzyme that inactivates incretin hormones, which play a crucial role in regulating blood glucose levels .
Mode of Action
EN300-7434443 acts as a DPP-4 inhibitor . By inhibiting DPP-4, it prevents the degradation of endogenous glucagon-like peptide-1 (GLP-1), a hormone that increases insulin secretion based on blood glucose concentration . This results in increased insulin levels and decreased blood glucose levels .
Biochemical Pathways
The inhibition of DPP-4 affects the GLP-1 pathway . GLP-1 is an incretin hormone that enhances the secretion of insulin. By preventing the degradation of GLP-1, EN300-7434443 indirectly increases insulin secretion, which in turn helps to regulate blood glucose levels .
Pharmacokinetics
It is known that similar dpp-4 inhibitors, such as trelagliptin, are orally active and can be administered once weekly This suggests that EN300-7434443 may also have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties and bioavailability
Result of Action
The primary result of EN300-7434443’s action is the regulation of blood glucose levels . By increasing insulin secretion through the inhibition of DPP-4 and the subsequent increase in GLP-1 levels, it helps to lower blood glucose levels .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Aminopiperidin-1-yl)-1H-pyrimidin-6-one typically involves the reaction of a piperidine derivative with a pyrimidinone precursor. One common method includes the use of 3-aminopiperidine, which undergoes nucleophilic substitution with a suitable pyrimidinone derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets pharmaceutical-grade standards .
化学反応の分析
Types of Reactions
4-(3-Aminopiperidin-1-yl)-1H-pyrimidin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potential unique biological activities .
科学的研究の応用
4-(3-Aminopiperidin-1-yl)-1H-pyrimidin-6-one;dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways.
Medicine: Explored for its potential as a therapeutic agent in treating diseases such as cancer and diabetes.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
類似化合物との比較
Similar Compounds
Linagliptin: A dipeptidyl peptidase-4 inhibitor with a similar piperidine-pyrimidinone structure.
Sitagliptin: Another dipeptidyl peptidase-4 inhibitor with structural similarities.
Alogliptin: Shares the pyrimidinone core and is used in diabetes treatment.
Uniqueness
4-(3-Aminopiperidin-1-yl)-1H-pyrimidin-6-one;dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt form, which may enhance its solubility and stability compared to similar compounds. This uniqueness contributes to its distinct pharmacological profile and potential therapeutic applications .
特性
IUPAC Name |
4-(3-aminopiperidin-1-yl)-1H-pyrimidin-6-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O.2ClH/c10-7-2-1-3-13(5-7)8-4-9(14)12-6-11-8;;/h4,6-7H,1-3,5,10H2,(H,11,12,14);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQCVURMIPZCUHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC(=O)NC=N2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-Ethoxy-2-phenyl-1,2,3,4a,5,10a-hexahydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2920266.png)
![5-(3-Methylbenzyl)-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile](/img/structure/B2920267.png)
![Methyl 4-(2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamido)benzoate](/img/structure/B2920271.png)
![N-(2-methoxyethyl)-N'-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2920272.png)


![(Z)-methyl 2-(2-((4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2920279.png)
![2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(propan-2-yl)acetamide](/img/structure/B2920280.png)
![5-Methyl-2-({1-[(3-methylphenyl)methyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B2920281.png)
![[3-(2,6-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2920283.png)
![2-{3-[2-(naphthalen-1-yl)acetamido]-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl}-N-propylacetamide](/img/structure/B2920284.png)
![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide](/img/structure/B2920286.png)

